Darolutamide - 1297538-32-9

Darolutamide

Catalog Number: EVT-277298
CAS Number: 1297538-32-9
Molecular Formula: C19H19ClN6O2
Molecular Weight: 398.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darolutamide (ODM-201) is a synthetic, non-steroidal androgen receptor antagonist. [] It is classified as a third-generation androgen receptor inhibitor and is under investigation for its potential in treating various forms of prostate cancer. [] Its role in scientific research focuses on understanding its mechanism of action, characterizing its pharmacokinetic profile, and evaluating its efficacy in both in vitro and in vivo models of prostate cancer. [, , , ]

Molecular Structure Analysis

Darolutamide exists as two pharmacologically equipotent diastereomers: (S,R)-darolutamide and (S,S)-darolutamide. [, , ] This chirality is a critical aspect of its pharmacological activity. []

Chemical Reactions Analysis

Darolutamide undergoes metabolic transformations primarily through oxidation and glucuronidation pathways. [] A key metabolic reaction is the oxidation of darolutamide to its active metabolite, keto-darolutamide, primarily mediated by the cytochrome P450 enzyme CYP3A4. [] This metabolite can then be reduced back to both darolutamide diastereomers, with a preference for the formation of (S,S)-darolutamide, catalyzed mainly by cytosolic reductases, particularly aldo-keto reductase 1C3. []

Mechanism of Action

Prostate Cancer Research:

  • In vitro studies: Darolutamide has demonstrated potent inhibitory effects on the proliferation of androgen-dependent prostate cancer cell lines. [, , ] It effectively reduces spheroid formation, indicating its ability to disrupt the growth of tumor-like structures in vitro. [, ] Darolutamide also downregulates the expression of androgen target genes and reduces AR binding to regulatory regions of these genes, further demonstrating its ability to block AR signaling. [, ]
  • In vivo studies: Darolutamide has shown significant antitumor activity in various preclinical mouse models of prostate cancer, including both cell line-derived xenografts and patient-derived xenografts. [, , , ] It effectively reduces tumor growth, even in models harboring AR mutations associated with resistance to other therapies. []
  • Combination Therapies: Research is exploring the potential of combining darolutamide with other therapeutic agents to enhance efficacy. Studies have shown synergistic effects when darolutamide is combined with radiation therapy, ATR inhibitors, and PI3K/AKT/mTOR pathway inhibitors. [, , , ] This suggests that combining darolutamide with other targeted therapies could provide improved outcomes for prostate cancer patients.
  • Resistance Mechanisms: Investigating resistance mechanisms to darolutamide is crucial for developing strategies to overcome treatment failure. Studies are examining the role of AR mutations and the potential upregulation of alternative signaling pathways in mediating resistance to darolutamide. [, , ]
  • Biomarker Identification: Research is exploring the utility of biomarkers, such as PSMA expression levels, for predicting response to darolutamide therapy and identifying patients who may benefit most from this treatment. [, ]
Applications
  • Salivary Gland Cancer: Darolutamide is being investigated as a potential treatment option for patients with androgen receptor-positive salivary gland cancers. [] Initial clinical trials have shown promising results, suggesting that targeting the androgen receptor could be a viable strategy in this cancer type. []
Future Directions
  • Clinical Trials: Ongoing clinical trials will continue to evaluate the efficacy and safety of darolutamide in various stages of prostate cancer. Future trials may explore the use of darolutamide in earlier disease settings, such as localized prostate cancer, and its potential in combination with other therapies, including novel agents targeting the AR signaling pathway or other relevant pathways. [, ]
  • Resistance Management: Further research is needed to understand the mechanisms of resistance to darolutamide and to develop strategies to overcome or prevent resistance. This includes identifying predictive biomarkers for response and investigating the potential for combination therapies that can target multiple pathways involved in tumor growth and survival. [, ]
  • Personalized Medicine: The development of personalized medicine approaches for darolutamide therapy is a promising area of research. This involves using genetic and molecular profiling of tumors to identify patients who are most likely to benefit from darolutamide treatment and to tailor treatment strategies based on individual patient characteristics. []

(S,S)-Darolutamide

Compound Description: (S,S)-Darolutamide is one of the two diastereomers of Darolutamide, exhibiting potent androgen receptor (AR) antagonistic activity. In vitro studies have shown that (S,S)-Darolutamide effectively inhibits the proliferation of prostate cancer cell lines and demonstrates strong antagonism against various AR mutants, including those resistant to other AR antagonists like Enzalutamide .

(S,R)-Darolutamide

Compound Description: (S,R)-Darolutamide, the other diastereomer of Darolutamide, also displays potent AR antagonistic activity, similar to (S,S)-Darolutamide. It effectively inhibits prostate cancer cell proliferation and exhibits strong antagonism against various AR mutants, including those resistant to other AR antagonists such as Enzalutamide .

Keto-Darolutamide

Compound Description: Keto-Darolutamide, a key active metabolite of Darolutamide, demonstrates potent androgen receptor (AR) antagonism. Studies indicate that Keto-Darolutamide exhibits a 2.1-fold higher plasma exposure compared to Darolutamide itself .

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug frequently used in treating metastatic prostate cancer. Recent research has investigated the combination of Docetaxel with Darolutamide and androgen-deprivation therapy (ADT) .

Properties

CAS Number

1297538-32-9

Product Name

Darolutamide

IUPAC Name

N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1

InChI Key

BLIJXOOIHRSQRB-PXYINDEMSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
GSK163090

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.